Darapladib Impurity Profile and Characterization: An In-depth Technical Guide
Darapladib Impurity Profile and Characterization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impurity profile of darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The document details the known and potential impurities, their origins, and the analytical methodologies for their identification, characterization, and quantification. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of darapladib.
Introduction to Darapladib and its Mechanism of Action
Darapladib is an investigational drug developed for the treatment of atherosclerosis. It selectively inhibits Lp-PLA2, an enzyme implicated in the progression of atherosclerotic plaques. Lp-PLA2, primarily associated with low-density lipoprotein (LDL) particles, hydrolyzes oxidized phospholipids within the arterial wall, leading to the generation of pro-inflammatory mediators such as lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids. These molecules contribute to vascular inflammation, endothelial dysfunction, and the formation of unstable plaques. By inhibiting Lp-PLA2, darapladib aims to reduce vascular inflammation and stabilize atherosclerotic lesions.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Darapladib Impurity Profile
The impurity profile of a drug substance is a critical aspect of its quality, safety, and efficacy. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).
Process-Related Impurities
Process-related impurities are substances that are formed during the synthesis of the drug substance. A key patent for the synthesis of darapladib (WO2015087239A1) highlights the formation of an impurity during the preparation of a key intermediate, ethyl {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-lH-cyclopenta[d]pyrimidin-l-yl}acetate.[1] This impurity is noted to be difficult to remove and has a relative retention time (RRT) of 0.92 in a specific chromatographic system.[2] The exact structure of this impurity is not disclosed in the public domain.
Degradation Products
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of a drug molecule. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
A study on the disposition and metabolism of darapladib in humans identified several metabolites and a degradation product.[3] These include:
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M3 (Hydroxylation product): This metabolite results from the hydroxylation of the darapladib molecule. In oral dosing studies, it accounted for approximately 4%-6% of plasma radioactivity.[3]
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M4 (N-deethylation product): This metabolite is formed by the removal of an ethyl group from the diethylaminoethyl side chain. It was also observed at levels of 4%-6% of plasma radioactivity following oral administration.[3]
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M10 (Acid-catalyzed degradant): This degradant results from the hydrolysis of darapladib under acidic conditions and was detected at similar levels of ~5% of plasma radioactivity after oral dosing.[3]
Commercially Catalogued Impurity
Several chemical suppliers list a "Darapladib-impurity" with the CAS number 1389264-17-8. While its specific origin (process-related or degradation) is not explicitly stated, its commercial availability suggests it is a known and characterized impurity of darapladib.
Table 1: Summary of Known Darapladib Impurities
| Impurity ID | Type | Origin | Method of Identification | Quantitative Data (in humans, post-oral dose) |
| Impurity at RRT 0.92 | Process-Related | Synthesis of intermediate | HPLC | Not available |
| M3 | Metabolite/Degradant | Hydroxylation | LC-MS | ~4-6% of plasma radioactivity |
| M4 | Metabolite/Degradant | N-deethylation | LC-MS | ~4-6% of plasma radioactivity |
| M10 | Degradant | Acid-catalyzed hydrolysis | LC-MS | ~5% of plasma radioactivity |
| CAS 1389264-17-8 | Unspecified | Likely process-related or degradant | Commercially available standard | Not available |
Experimental Protocols for Impurity Characterization
A systematic approach is required for the isolation, identification, and quantification of impurities in a drug substance. This typically involves a combination of chromatographic and spectroscopic techniques.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a general workflow for the impurity profiling of a pharmaceutical compound like darapladib.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
A stability-indicating HPLC method is crucial for separating darapladib from its impurities and degradation products. The development and validation of such a method should follow ICH guidelines.
Illustrative HPLC Method Parameters (Hypothetical):
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
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Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile
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Gradient Program:
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0-5 min: 30% B
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5-25 min: 30% to 90% B
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25-30 min: 90% B
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30-31 min: 90% to 30% B
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31-35 min: 30% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV detection at a wavelength where both darapladib and its impurities show significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
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Injection Volume: 10 µL
Validation of the HPLC method should include:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful technique for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.
Illustrative LC-MS Method Parameters (Hypothetical):
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LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The chromatographic conditions would be similar to the HPLC method but optimized for the UHPLC system.
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Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements, which aids in determining the elemental composition of the impurities.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for molecules like darapladib.
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Scan Mode: Full scan mode to detect all ions, followed by data-dependent MS/MS (or tandem MS) to obtain fragmentation spectra of the detected impurity ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. After an impurity has been isolated in sufficient quantity and purity (typically >95%), 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the complete chemical structure.
Illustrative NMR Experimental Parameters (Hypothetical):
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Solvent: A deuterated solvent in which the impurity is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
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Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity, which is particularly important for small amounts of sample.
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Experiments:
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¹H NMR: Provides information about the number and types of protons and their neighboring protons.
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¹³C NMR: Provides information about the number and types of carbon atoms.
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COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
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HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
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By combining the information from these spectroscopic techniques, the definitive structure of an unknown impurity can be determined.
Conclusion
A thorough understanding of the impurity profile of darapladib is essential for ensuring its quality, safety, and regulatory compliance. This technical guide has outlined the known and potential impurities associated with darapladib, including process-related impurities and degradation products. It has also provided a framework for the experimental protocols required for the separation, identification, and quantification of these impurities, incorporating HPLC, LC-MS, and NMR techniques. The provided workflows and diagrams serve as a guide for researchers and drug development professionals in establishing a comprehensive impurity control strategy for darapladib. Further investigation into the specific structures of all potential impurities and the development and validation of specific analytical methods are critical next steps in the comprehensive characterization of darapladib.
